4-((E)-((Z)-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol
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Overview
Description
4-((E)-((Z)-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol is a complex organic compound that belongs to the class of phenolic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-((Z)-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the condensation of benzylamine with phenyl isothiocyanate to form the thiazole ring. This intermediate is then reacted with hydrazine hydrate to introduce the hydrazone linkage. The final step involves the condensation of this intermediate with 4-hydroxybenzaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
4-((E)-((Z)-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens and nitrating agents are used under acidic conditions for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrazines and amines.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
4-((E)-((Z)-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Cresols: Similar phenolic structure but lack the thiazole and hydrazone functionalities.
Phenylthiazoles: Share the thiazole ring but differ in the substituents attached to the ring.
Hydrazones: Contain the hydrazone linkage but differ in the aromatic groups attached.
Uniqueness
4-((E)-((Z)-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol is unique due to its combination of phenolic, thiazole, and hydrazone functionalities, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-[(E)-[(Z)-(3-benzyl-4-phenyl-1,3-thiazol-2-ylidene)hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3OS/c27-21-13-11-18(12-14-21)15-24-25-23-26(16-19-7-3-1-4-8-19)22(17-28-23)20-9-5-2-6-10-20/h1-15,17,27H,16H2/b24-15+,25-23- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFFBJIOQJHGCB-UXOTVQNASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CSC2=NN=CC3=CC=C(C=C3)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN\2C(=CS/C2=N\N=C\C3=CC=C(C=C3)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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